Ethyl Nicotinate-d4

Description

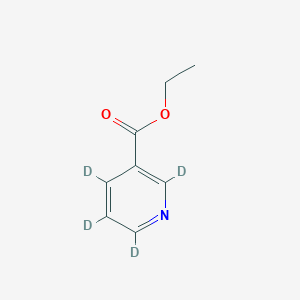

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481353 | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-16-1 | |

| Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Need for Precision in Quantitative Analysis

An In-depth Technical Guide to Ethyl Nicotinate-d4 for Analytical Applications

This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled compound essential for modern analytical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, underlying analytical principles, and practical applications of this critical internal standard.

In the realm of quantitative analysis, particularly within pharmaceutical and bioanalytical research, accuracy and reproducibility are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, leading to potential inaccuracies. Stable isotope-labeled internal standards, such as this compound, represent the gold standard for mitigating these challenges.[1] this compound is the deuterated analogue of Ethyl Nicotinate, a nicotinic acid derivative.[][3] By replacing four hydrogen atoms on the pyridine ring with deuterium, a stable, non-radioactive isotope of hydrogen, the molecule's mass is increased without significantly altering its chemical behavior.[4][5] This subtle modification allows it to serve as a perfect mimic for the unlabeled analyte, enabling highly precise quantification through isotope dilution mass spectrometry (IDMS).[1]

Core Chemical & Physical Properties

This compound is a colorless to pale yellow oily substance.[][6] Its fundamental properties are critical for its effective use in analytical method development. Proper storage is essential for maintaining its stability; while some suppliers recommend storage at room temperature, refrigeration at 2-8°C is also commonly advised to ensure long-term integrity.[][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66148-16-1 | [][3][8][9] |

| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [][8][10] |

| Molecular Formula | C₈H₅D₄NO₂ | [][9] |

| Molecular Weight | 155.19 g/mol | [][3][8] |

| Appearance | Colorless to Pale Yellow Oily Matter | [][6] |

| Typical Purity | ≥98% Chemical Purity; ≥98 atom % D | [][7] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [][11] |

| Storage Conditions | 2-8°C or Room Temperature (check supplier data) | [][6][7] |

| Unlabeled CAS | 614-18-6 | [][7][10] |

The Principle of Isotope Dilution: A Self-Validating System

The utility of this compound is grounded in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique is considered the gold standard because the deuterated internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical workflow.[1][4]

Causality Behind its Effectiveness:

-

Physicochemical Mimicry: Because deuterium substitution causes negligible changes in polarity and chemical reactivity, this compound co-elutes with the unlabeled ethyl nicotinate during liquid chromatography (LC) separation.[12]

-

Correction for Sample Loss: A known quantity of the deuterated standard is added to the sample at the very beginning of the preparation process.[1] Any subsequent loss of the target analyte during extraction, concentration, or injection is mirrored by a proportional loss of the internal standard.

-

Mitigation of Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[4][12] Since the deuterated standard is chemically identical, it experiences the same matrix effects as the analyte.

By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these sources of error are effectively cancelled out. This ratio remains constant despite variations in sample recovery or ionization efficiency, leading to exceptionally accurate and precise quantification.[1][5]

Visualization 1: Chemical Structure of this compound

The following diagram illustrates the molecular structure, highlighting the positions of the four deuterium atoms on the pyridine ring.

Caption: Structure of ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate.

Application in Bioanalytical Methodologies

The primary application of this compound is as an internal standard for the quantification of its unlabeled counterpart in complex matrices such as plasma, urine, and tissue homogenates.[12] The unlabeled compound, Ethyl Nicotinate, is used in cosmetics for skin conditioning and as a vasodilator, making its quantification relevant in dermatological and pharmacokinetic studies.[13]

Experimental Protocol: Quantification of Ethyl Nicotinate in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for a bioanalytical method. The causality for key steps is explained to provide field-proven insight.

1. Preparation of Stock and Working Solutions:

-

Step 1.1 (Analyte): Accurately weigh ~5 mg of Ethyl Nicotinate reference standard and dissolve in methanol to a final concentration of 1 mg/mL. This serves as the primary stock solution.

-

Step 1.2 (Internal Standard): Prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

Step 1.3 (Working Solutions): Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., at 100 ng/mL).

-

Expertise Note: Using a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 methanol:water) for working solutions prevents peak distortion during chromatographic injection.

-

2. Sample Preparation (Protein Precipitation):

-

Step 2.1: Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into microcentrifuge tubes.

-

Step 2.2: Add 10 µL of the this compound working solution (100 ng/mL) to every tube except for "double blank" samples. Vortex briefly.

-

Trustworthiness Note: Adding the IS at the earliest stage ensures it undergoes all subsequent sample manipulation steps alongside the analyte, which is the foundation of accurate correction.[1]

-

-

Step 2.3: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures proteins, releasing the analyte and IS into the supernatant while removing the bulk of matrix interferences.

-

-

Step 2.4: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 2.5: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Step 3.1 (Liquid Chromatography):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

-

Injection Volume: 5 µL.

-

-

Step 3.2 (Mass Spectrometry):

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Ethyl Nicotinate: Q1: 152.1 m/z → Q3: 124.1 m/z

-

This compound: Q1: 156.1 m/z → Q3: 128.1 m/z

-

-

Expertise Note: The 4 Dalton mass difference between the precursor ions (156.1 vs 152.1) allows the mass spectrometer to clearly distinguish the internal standard from the analyte.[1] The fragmentation pattern is expected to be similar, resulting in a corresponding 4 Dalton shift in the product ion.

-

4. Data Processing and Quantification:

-

Step 4.1: Integrate the peak areas for both the analyte and internal standard MRM transitions.

-

Step 4.2: Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (Internal Standard Peak Area).

-

Step 4.3: Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Apply a linear regression (typically with 1/x² weighting) to determine the relationship.

-

Step 4.4: Interpolate the concentrations of unknown samples from their measured PAR using the regression equation from the calibration curve.

Visualization 2: Bioanalytical Workflow using this compound

Caption: Workflow for sample quantification using a deuterated internal standard.

Conclusion

This compound is more than just a reagent; it is an enabling tool for achieving the highest standards of analytical integrity. Its design as a stable isotope-labeled analogue of Ethyl Nicotinate allows it to function as a robust internal standard, providing a self-validating system to correct for analytical variability. By understanding its chemical properties and the principles of isotope dilution, researchers in drug development and other scientific fields can generate more accurate, precise, and trustworthy quantitative data, ultimately enhancing the quality and reliability of their work.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.[Link]

-

Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.[Link]

-

This compound | C8H9NO2 | CID 12227214 . PubChem, National Institutes of Health. [Link]

-

CAS No : 66148-16-1 | Chemical Name : this compound . Pharmaffiliates. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ResearchGate. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

-

ETHYL NICOTINATE . Ataman Kimya. [Link]

-

Showing Compound Ethyl nicotinate (FDB001016) . FooDB. [Link]

-

Showing metabocard for Ethyl nicotinate (HMDB0059846) . Human Metabolome Database. [Link]

-

CAS No : 66148-16-1| Chemical Name : this compound . Pharmaffiliates. [Link]

-

Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview . Medium. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 11. This compound CAS#: 66148-16-1 [m.chemicalbook.com]

- 12. texilajournal.com [texilajournal.com]

- 13. nbinno.com [nbinno.com]

Ethyl Nicotinate-d4 CAS number and molecular weight

For the modern researcher and drug development professional, precision and reliability in analytical quantification are paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly in mass spectrometry. This guide provides a comprehensive technical overview of Ethyl Nicotinate-d4, a deuterated analog of Ethyl Nicotinate, detailing its essential properties, applications, and the methodologies that leverage its unique characteristics.

Core Properties of this compound

This compound is a synthetically modified version of Ethyl Nicotinate where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. This isotopic substitution is critical for its primary application as an internal standard in quantitative analysis.

Key Identifiers and Physicochemical Data

A summary of the essential data for this compound is presented below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| CAS Number | 66148-16-1 | [1][][3][4][5] |

| Molecular Formula | C₈H₅D₄NO₂ | [][3][6] |

| Molecular Weight | 155.19 g/mol | [1][][3][5][7] |

| Appearance | Colorless to Pale Yellow Oil | [][3][6] |

| Isotopic Enrichment | ≥98 atom % D | [][5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [][6] |

| Storage Conditions | 2-8°C or Room Temperature | [][3][5] |

Synonyms: The compound is also known by several alternative names, including Ethyl Nicotinate-2,4,5,6-d4, 3-Pyridinecarboxylic Acid-d4 Ethyl Ester, and Nicotinic Acid-d4 Ethyl Ester[][3][5].

The Rationale for Deuteration: A Scientific Perspective

The utility of this compound stems from the principles of isotope dilution mass spectrometry. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By replacing hydrogen with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.

Mechanism of Action as an Internal Standard

When used as an internal standard in a quantitative assay (e.g., LC-MS/MS), a known amount of this compound is spiked into a sample containing the analyte of interest (the non-deuterated Ethyl Nicotinate). The deuterated standard exhibits nearly identical behavior to the native analyte during sample preparation, extraction, and chromatographic separation.

However, due to its higher mass, it is readily distinguishable by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This approach provides a self-validating system that corrects for variations in sample recovery, matrix effects, and instrument response, leading to highly accurate and precise measurements.

Caption: Metabolic pathway of this compound.

Bioequivalence and Formulation Studies

When developing new formulations of a drug, it is essential to demonstrate that the new formulation delivers the active pharmaceutical ingredient (API) to the bloodstream at the same rate and extent as the original formulation. This compound allows for the precise measurement of the API in subjects, which is a regulatory requirement for bioequivalence studies.

Experimental Protocol: Quantification in Plasma

The following is a representative, generalized protocol for the quantification of Ethyl Nicotinate in plasma using this compound as an internal standard. This protocol should be optimized and validated for specific laboratory conditions.

Objective: To determine the concentration of Ethyl Nicotinate in human plasma.

Materials:

-

Blank human plasma

-

Ethyl Nicotinate (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Ethyl Nicotinate in ACN.

-

Prepare a 1 mg/mL stock solution of this compound in ACN.

-

-

Preparation of Working Solutions:

-

Calibration Standards: Serially dilute the Ethyl Nicotinate stock solution with a 50:50 ACN:Water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in ACN. This will be the protein precipitation solvent.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the IS Working Solution (100 ng/mL this compound in ACN).

-

Vortex for 2 minutes to mix and precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Ethyl Nicotinate: Q1/Q3 (e.g., m/z 152.1 -> 124.1)

-

This compound: Q1/Q3 (e.g., m/z 156.1 -> 128.1)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

-

This detailed guide provides the foundational knowledge required for the effective use of this compound in a research and development setting. Its well-defined properties and the robustness of the isotope dilution method make it an invaluable tool for generating high-quality, reproducible data.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12227214, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purity of Ethyl Nicotinate-d4 for Research Applications

This guide provides an in-depth exploration of the synthesis and rigorous purity assessment of Ethyl Nicotinate-d4 (ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate), a crucial isotopically labeled compound for advanced research in drug metabolism, pharmacokinetics, and as an internal standard in quantitative analytical studies. This document is intended for researchers, chemists, and drug development professionals who require a high degree of technical detail and practical, field-proven insights.

Introduction: The Critical Role of Deuterated Internal Standards

In modern bioanalytical research, particularly in studies involving mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterium-labeled compounds, such as this compound, serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their unlabeled counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[1] This co-elution during chromatographic separation and co-ionization in the mass spectrometer source allows for the correction of matrix effects and variations in sample processing, leading to highly reliable and reproducible data.[2] The synthesis and subsequent verification of the chemical and isotopic purity of these standards are, therefore, of utmost importance to ensure the integrity of experimental results.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: first, the deuteration of the precursor, nicotinic acid, followed by the esterification of the resulting nicotinic acid-d4.

Part 1: Synthesis of Nicotinic Acid-d4 (Pyridine-2,4,5,6-d4-3-carboxylic acid)

The foundational step in the synthesis of this compound is the incorporation of deuterium atoms onto the pyridine ring of nicotinic acid. This is typically accomplished through a catalyzed hydrogen-deuterium (H-D) exchange reaction.

Causality of Experimental Choices:

The selection of a suitable catalyst and deuterium source is critical for achieving high levels of deuteration. While various methods exist for H-D exchange on aromatic rings, including acid- and base-catalyzed reactions, transition-metal-catalyzed processes often offer superior efficiency and selectivity.[3][4] Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for this transformation.[5][6] The use of a catalyst, such as a ruthenium complex, facilitates the activation of the C-H bonds on the pyridine ring, enabling their exchange with deuterium from the D₂O solvent.[3]

Experimental Protocol: Catalytic H-D Exchange of Nicotinic Acid

-

Reaction Setup: In a high-pressure reaction vessel, combine nicotinic acid (1 equivalent), a suitable ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and deuterium oxide (D₂O, 20 equivalents).

-

Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the C-H bond cleavage.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃). The deuterated nicotinic acid can then be isolated by filtration or extraction with an appropriate organic solvent after acidification of the aqueous layer.

-

Drying: The isolated nicotinic acid-d4 should be thoroughly dried under vacuum to remove any residual D₂O or H₂O.

A commercially available source for Nicotinic acid-(ring-d4) with high isotopic purity (≥98 atom % D) can also be utilized as a starting material, bypassing this synthetic step.[7]

Part 2: Fischer Esterification of Nicotinic Acid-d4

With the deuterated precursor in hand, the next step is the esterification with ethanol to yield this compound. The Fischer-Speier esterification is a classic and reliable method for this transformation.[8][9]

Causality of Experimental Choices:

The Fischer esterification is an equilibrium-controlled reaction.[9] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is used. An acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[10]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask containing nicotinic acid-d4 (1 equivalent), add a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

To ensure the high purity required for research applications, the crude product must be subjected to a rigorous purification process. Column chromatography is a standard and effective method for this purpose.[11] For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12]

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity and Characterization: A Multi-faceted Approach

The final and most critical phase is the comprehensive analysis of the purified this compound to confirm its chemical identity, and both its chemical and isotopic purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized molecule and for assessing the extent of deuteration.[13]

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the protons on the pyridine ring (positions 2, 4, 5, and 6) should be significantly diminished or absent, depending on the deuteration level. The characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) should remain present and integrate to the expected proton count.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show the signals for all carbon atoms in the molecule. The signals for the deuterated carbons on the pyridine ring will exhibit splitting due to coupling with deuterium (a triplet for C-D) and will have a lower intensity compared to the protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and, crucially, the isotopic purity of the labeled compound.[14][15] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[16]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z value corresponding to the mass of the deuterated molecule (C₈H₅D₄NO₂). The isotopic distribution of this molecular ion peak is the key to determining the isotopic purity.

Isotopic Purity Calculation:

The isotopic purity is calculated by comparing the relative abundances of the mass peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms).[17][18]

-

M+0: Relative abundance of the unlabeled Ethyl Nicotinate.

-

M+1, M+2, M+3: Relative abundances of partially deuterated species.

-

M+4: Relative abundance of the desired this compound.

The isotopic purity is expressed as the percentage of the desired deuterated compound relative to all isotopologues.

| Isotopologue | Expected m/z (for [M+H]⁺) | Significance |

| Ethyl Nicotinate (unlabeled) | 152.07 | Unreacted starting material or incomplete deuteration |

| Ethyl Nicotinate-d1 | 153.08 | Incomplete deuteration |

| Ethyl Nicotinate-d2 | 154.08 | Incomplete deuteration |

| Ethyl Nicotinate-d3 | 155.09 | Incomplete deuteration |

| This compound | 156.09 | Desired product |

Table 1: Expected m/z values for the protonated molecular ions of Ethyl Nicotinate and its deuterated isotopologues.

Chromatographic Purity (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the synthesized this compound, ensuring the absence of any non-isotopic impurities.[19]

-

HPLC Analysis: A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable modifier like formic acid for MS compatibility). The purity is determined by the area percentage of the main peak in the chromatogram.

-

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) provides both chromatographic separation and mass spectrometric detection, allowing for the simultaneous assessment of chemical purity and confirmation of the mass of the eluted compound.

Visualizing the Workflow

Caption: Workflow for the synthesis and purity analysis of this compound.

Conclusion

The synthesis of high-purity this compound is a meticulous process that demands careful execution of both the synthetic and purification steps, followed by a comprehensive analytical characterization. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce and validate this essential tool for their advanced scientific investigations. The integrity of research data heavily relies on the quality of the standards used, and a thorough approach to the synthesis and purity assessment of isotopically labeled compounds like this compound is non-negotiable.

References

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl nicotinate on Newcrom R1 HPLC column. Retrieved from [Link]

- Zhang, Y., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 49(2), 263-270.

-

ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399-S406.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

- Das, D., et al. (2015). Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source. Organic & Biomolecular Chemistry, 13(21), 5979-5983.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Khan Academy. (n.d.). Isotopes and mass spectrometry. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.

-

University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. Retrieved from [https://www.umsl.edu/~orglab/documents/נ Fischer/Fischer1.html]([Link] Fischer/Fischer1.html)

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

-

Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

- Oro, L. A., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(11), 4586–4596.

-

Cîrcu, V. (n.d.). Interpretation of Mass Spectra. SciSpace. Retrieved from [Link]

- Biel-Grzymala, M., & Zawadzki, M. (2022).

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- T. S. A. Hor, et al. (2015). Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes. Organic Chemistry Frontiers, 2(7), 809-816.

-

Allery Chemistry. (2020, May 7). Interpreting mass spectra [Video]. YouTube. [Link]

- Wang, W., et al. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. Organic Letters, 26(41), 8961–8966.

-

Wang, W., et al. (2024). Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O. National Institutes of Health. Retrieved from [Link]

-

How2. (2012, December 19). Interpret a mass spectrum [Video]. YouTube. [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

-

Chemistry in the Lab. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

- Li, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.

- Google Patents. (n.d.). CN1141288A - Process for preparing nicotinic acid.

Sources

- 1. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]

- 2. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective deuteration of terminal olefins with D2O by catalysis of osmium-hydride complexes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0 [sigmaaldrich.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cerritos.edu [cerritos.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Khan Academy [khanacademy.org]

- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. resolvemass.ca [resolvemass.ca]

- 17. almacgroup.com [almacgroup.com]

- 18. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

Commercial suppliers of high-purity Ethyl Nicotinate-d4

An In-Depth Technical Guide to Commercial Suppliers of High-Purity Ethyl Nicotinate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the deuterated analogue of Ethyl Nicotinate, serves as a critical tool in modern pharmaceutical research and development. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative bioanalysis, crucial for pharmacokinetic (PK) and drug metabolism studies.[1][2] The substitution of hydrogen with deuterium atoms lends a greater mass to the molecule without significantly altering its chemical properties, allowing for its clear distinction from the non-labeled parent compound in complex biological matrices.[][4] The reliability of such studies is fundamentally dependent on the chemical and isotopic purity of the deuterated standard. This guide provides an in-depth analysis of the commercial supplier landscape for high-purity this compound, outlines a robust protocol for in-house quality verification, and presents a workflow for its application in a typical pharmacokinetic study.

The Imperative of Purity in Deuterated Standards

In quantitative bioanalysis, an ideal internal standard (IS) should share identical physicochemical properties with the analyte but be clearly distinguishable by the detector, typically a mass spectrometer. This compound is designed for this purpose when quantifying its non-labeled counterpart. However, the integrity of the analytical data hinges on two key parameters of the standard:

-

Chemical Purity: The absence of any non-target chemical entities. Impurities can introduce interfering signals, suppress the ionization of the analyte or the IS, and lead to inaccurate quantification. A minimum chemical purity of 98% is a common requirement.[][6]

-

Isotopic Purity (or Isotopic Enrichment): This refers to the percentage of molecules that contain the desired number of deuterium atoms. High isotopic enrichment (e.g., ≥98% atom D) is critical to prevent "crosstalk," where the signal from the deuterated standard contributes to the signal of the non-deuterated analyte, leading to an overestimation of the analyte's concentration.[]

Therefore, selecting a supplier that provides comprehensive documentation, including a detailed Certificate of Analysis (CoA), is the first and most critical step in ensuring experimental success.

Navigating the Commercial Supplier Landscape

The selection of a reliable supplier is a decision that directly impacts research validity. A trustworthy supplier not only guarantees the product's quality but also provides transparent documentation and robust technical support. The following diagram illustrates a logical workflow for the selection and validation process.

Caption: Workflow for selecting and validating a commercial supplier.

Comparative Analysis of Key Suppliers

Several reputable chemical suppliers offer high-purity this compound. The table below summarizes the specifications from prominent vendors based on publicly available data. Researchers should always request a lot-specific Certificate of Analysis for the most accurate information.

| Supplier | Product Number | CAS Number | Chemical Purity | Isotopic Purity (% Atom D) | Appearance | Storage |

| BOC Sciences | 66148-16-1 | 66148-16-1 | ≥98% | ≥98% | Colorless to Pale Yellow Oily Matter | 2-8°C |

| LGC Standards | CDN-D-4173 | 66148-16-1 | min 98% | 98% | Not Specified | +5°C |

| Santa Cruz Biotechnology | sc-219504 | 66148-16-1 | Not Specified | Not Specified | Not Specified | Not Specified |

| Pharmaffiliates | PA PST 010955 | 66148-16-1 | Not Specified | Not Specified | Clear Colorless to Pale Yellow Oil | 2-8°C Refrigerator |

| Clinivex | 66148-16-1 | 66148-16-1 | Not Specified | Not Specified | Not Specified | Not Specified |

Featured Supplier Profiles

-

BOC Sciences: A global supplier known for a comprehensive portfolio of research chemicals, including stable isotope-labeled compounds.[] They provide clear specifications for both chemical and isotopic purity (≥98%) and offer detailed product information, making them a strong candidate for researchers prioritizing quality documentation.[]

-

LGC Standards: Specializes in reference standards and materials for analytical testing. Their products are often manufactured under ISO/IEC 17025, ensuring high quality and reliability suitable for method validation and release testing.[10] They specify a minimum of 98% chemical purity and 98 atom % D for their this compound.[6]

-

ChemicalBook: This platform acts as an aggregator, listing multiple suppliers for a given chemical.[11] While it is a useful tool for identifying a wide range of potential sources, researchers must perform due diligence on the specific, underlying manufacturer chosen through the platform.

Mandatory In-House Quality Verification Protocol

Upon receiving a shipment of this compound, it is imperative to conduct in-house verification to confirm its identity, purity, and isotopic enrichment. This self-validating step ensures the integrity of all subsequent experiments.

Certificate of Analysis (CoA) Review

Before opening the product, meticulously review the supplied CoA. Key items to verify include:

-

Identity Confirmation: Match the CAS number (66148-16-1), molecular formula (C₈H₅D₄NO₂), and molecular weight (~155.19 g/mol ) with the product label and your purchase order.[][12]

-

Purity Data: The CoA should explicitly state the chemical purity (determined by HPLC or GC) and the isotopic purity (determined by NMR or MS).

-

Analytical Data: The CoA should reference the analytical methods used (e.g., ¹H-NMR, MS) and ideally include spectra for review.

Experimental Verification: Step-by-Step Methodologies

A. Identity and Isotopic Enrichment Verification via Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Method: Infuse the sample directly or use a flow injection analysis (FIA) method. Acquire data in positive ion mode.

-

Analysis:

-

Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 156.10. The exact mass will vary slightly based on the instrument's calibration.

-

The unlabeled Ethyl Nicotinate would appear at m/z ≈ 152.07.[10] The mass shift of +4 Da confirms the incorporation of four deuterium atoms.

-

Assess the isotopic distribution. The peak at 156.10 should be the base peak, with minimal signal intensity at lower masses (e.g., 155.10, 154.10), confirming high isotopic enrichment.

-

B. Purity and Structural Confirmation via ¹H-NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., Chloroform-d, Methanol-d4). Use of a deuterated solvent is crucial for NMR spectroscopy.[13]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

The key feature of the ¹H-NMR spectrum for this compound is the significant reduction or complete absence of signals corresponding to the pyridine ring protons.

-

The remaining signals should correspond to the ethyl group: a triplet at ~1.4 ppm (CH₃) and a quartet at ~4.4 ppm (CH₂).

-

The integration of any residual pyridine proton signals relative to the ethyl group signals can be used to quantify the isotopic purity.

-

The absence of significant unidentifiable signals confirms high chemical purity.

-

C. Chemical Purity Assessment via HPLC

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable mobile phase component (e.g., methanol/water mixture). Create a dilution for injection (e.g., 10-20 µg/mL).[14]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the pyridine chromophore absorbs (e.g., 262 nm).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A result of ≥98% is typically desired.

-

Application Workflow: Internal Standard in a Pharmacokinetic Study

This compound is an ideal internal standard for quantifying Ethyl Nicotinate in biological samples. The following workflow illustrates its use in a typical preclinical PK study.

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

This process, known as the stable isotope dilution method, is the gold standard in quantitative bioanalysis. It corrects for variability in sample preparation and instrument response, ensuring highly accurate and precise results, which are fundamental for making critical decisions in drug development.[15][16]

Conclusion

The selection of high-purity this compound is a foundational requirement for researchers engaged in drug metabolism and pharmacokinetic studies. The commercial market offers several reputable options, but due diligence is paramount. By partnering with suppliers who provide transparent and comprehensive quality documentation, and by implementing a rigorous in-house verification protocol encompassing mass spectrometry, NMR, and HPLC, scientists can ensure the integrity of their deuterated standards. This meticulous approach underpins the generation of reliable, reproducible data, ultimately accelerating the drug development process.

References

-

Patsnap. Preparation method of ethyl nicotinate - Eureka. [Link]

- Google Patents.

-

Pharmaffiliates. CAS No : 66148-16-1| Chemical Name : this compound. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]

-

SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

-

ResearchGate. Utility of the deuterated compounds described in this study for the.... [Link]

-

ResearchGate. Applications of Deuterium in Medicinal Chemistry | Request PDF. [Link]

-

National Institutes of Health (NIH). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]

-

Pharmaffiliates. CAS No : 66148-16-1 | Chemical Name : this compound. [Link]

-

National Institutes of Health (NIH). Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem. [Link]

-

National Institutes of Health (NIH). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. [Link]

-

PubMed. Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release. [Link]

Sources

- 1. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 7. theclinivex.com [theclinivex.com]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Ethyl Nicotinate | CAS 614-18-6 | LGC Standards [lgcstandards.com]

- 11. This compound | 66148-16-1 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. synmr.in [synmr.in]

- 14. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling of Ethyl Nicotinate-d4

An In-Depth Technical Guide to the Safe Handling of Ethyl Nicotinate-d4

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like this compound is a cornerstone of modern analytical and metabolic studies. The incorporation of deuterium offers a powerful tool for tracing molecular fates without altering the fundamental chemical reactivity of the parent molecule. However, this analytical advantage does not change the compound's inherent chemical hazards. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, grounded in established safety principles and authoritative data. As the toxicological profile of the deuterated form is not extensively studied, this guide operates on the prudent principle that its chemical hazards are equivalent to its non-deuterated analogue, Ethyl Nicotinate (CAS 614-18-6).

Compound Identification and Physicochemical Profile

This compound is the deuterated form of Ethyl Nicotinate, a derivative of nicotinic acid (Vitamin B3).[1][] Its primary application lies in research, particularly in studies requiring mass spectrometry-based quantification where it serves as an internal standard.[][3]

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | Ethyl Nicotinate (Non-Deuterated) | Data Source(s) |

| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | ethyl pyridine-3-carboxylate | [4][5] |

| Synonyms | Nicaethan-d4, Nikethan-d4, Ethyl 3-Pyridinecarboxylate-d4 | Mucotherm, Nicotinic acid ethyl ester | [1] |

| CAS Number | 66148-16-1 | 614-18-6 | [4][6] |

| Molecular Formula | C₈H₅D₄NO₂ | C₈H₉NO₂ | [][5] |

| Molecular Weight | 155.19 g/mol | 151.16 g/mol | [4][5] |

| Appearance | Colorless to Pale Yellow Liquid/Oily Matter | Colorless to Light yellow clear liquid | [] |

| Boiling Point | Not specified; expected to be similar to parent | 223-224 °C | [7] |

| Flash Point | Not specified; expected to be similar to parent | 93 °C (199 °F) (Closed Cup) | [7][8] |

| Density | Not specified; expected to be similar to parent | 1.107 g/mL at 25 °C | |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (Slightly) | Sparingly soluble in water; soluble in alcohol and ether | [][9] |

| Storage Temperature | 2-8°C or Room Temperature, below +30°C | Store in a cool place, below +30°C | [] |

Hazard Identification and Toxicological Insights

Ethyl Nicotinate is classified as a hazardous substance and a combustible liquid.[6][7][10] The primary hazards are associated with its irritant properties, which are a direct consequence of its chemical nature as a nicotinic acid derivative known to cause vasodilation (widening of blood vessels).[10] This physiological effect can manifest as skin flushing, a sensation of heat, and irritation upon contact.[10]

Table 2: GHS Hazard Classification for Ethyl Nicotinate

| Hazard Class | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | [6][11] |

| Serious Eye Damage/Eye Irritation (Category 2/2A) | Warning | H319: Causes serious eye irritation. | [6][11] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation. | [7][11] |

| Flammable Liquids (Category 4) / Combustible Liquid | Warning | H227: Combustible liquid. | [6][7] |

Routes of Exposure and Health Effects:

-

Inhalation: Inhalation of vapors or mists can cause respiratory tract irritation.[7][8] The hazard is more pronounced at elevated temperatures.[10]

-

Skin Contact: Causes skin irritation.[6][8] Prolonged contact should be avoided, and the material should not be allowed to contact open cuts, abrasions, or irritated skin, as this could permit entry into the bloodstream.[10]

-

Eye Contact: Poses a risk of serious eye irritation and damage.[7][10] Immediate and thorough rinsing is critical upon contact.

-

Ingestion: Accidental ingestion may be damaging to health and can cause chemical burns in the mouth, esophagus, and stomach, leading to symptoms like severe pain, nausea, and vomiting.[7][10]

To the best of current knowledge, the toxicological properties of this specific chemical have not been fully investigated, and standard precautions for handling a potentially harmful irritant should be strictly followed.[11]

Hierarchy of Controls and Personal Protection

To ensure safety, a systematic approach known as the "Hierarchy of Controls" must be implemented. This prioritizes eliminating or reducing hazards at the source.

Caption: Hierarchy of Controls for minimizing exposure.

Engineering Controls: The most critical engineering control is to handle this compound exclusively within a certified chemical fume hood.[11] This prevents the accumulation of vapors in the breathing zone and protects the user from inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[8][11] |

| Hand | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[7] Always inspect gloves for tears or holes before use. |

| Body | A lab coat or chemical-resistant apron. | Protects against incidental skin contact and contamination of personal clothing.[7] |

| Respiratory | Not required if handled in a fume hood. | If a fume hood is not available or in case of a large spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[6][8] |

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is essential for preventing accidents and ensuring the integrity of the research material.

Protocol 1: Standard Laboratory Handling of this compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).

-

Aliquotting: Allow the container to reach room temperature before opening to prevent moisture condensation. Handle the container with care to prevent spills.[7]

-

Dispensing: Use a clean glass pipette or syringe to transfer the liquid. Avoid creating mists or aerosols.[7]

-

Post-Handling: Securely seal the container immediately after use. Wipe down the work surface in the fume hood with an appropriate solvent.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Storage and Stability

-

Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][10] Storage temperatures between 2-8°C or at room temperature (below 30°C) are recommended.[]

-

Incompatibilities: Keep away from strong oxidizing agents (e.g., nitrates, perchlorates) as this may result in a hazardous reaction.[8][10]

-

Ignition Sources: As a combustible liquid, store it away from heat, sparks, open flames, and other ignition sources.[6][7] "No smoking" policies should be strictly enforced in storage areas.[10]

Disposal

All waste, including empty containers, must be treated as hazardous.[10] Empty containers may retain product residue and vapors.[8]

-

Collect all this compound waste in a designated, properly labeled hazardous waste container.

-

Do not dispose of this chemical down the drain or in general waste.[10]

-

Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, which must comply with all local, state, and federal regulations.[7][10]

Emergency Procedures: Spills and Exposure Response

A clear and practiced emergency plan is critical.

Protocol 2: Managing a Small Spill (Inside a Fume Hood)

-

Alert: Alert personnel in the immediate area.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.[8]

-

Neutralize/Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

-

Collect: Using spark-proof tools, carefully scoop the absorbed material into a designated hazardous waste container.[8]

-

Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.

-

Ventilate: Allow the area to ventilate before resuming work.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.

Workflow for Accidental Exposure

Caption: Decision workflow for responding to accidental exposure.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[6][10] Seek medical attention if irritation develops or persists.[11]

-

Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Synerzine. (n.d.). SAFETY DATA SHEET Ethyl Nicotinate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl nicotinate, 99%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl nicotinate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. synerzine.com [synerzine.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Page loading... [wap.guidechem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

Introduction: The Critical Role of Stable Isotope Labeled Standards in Modern Drug Development

An In-Depth Technical Guide to the Isotopic Enrichment and Stability of Ethyl Nicotinate-d4

In the landscape of pharmaceutical research and development, precision and accuracy are paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that serve as ideal internal standards for quantitative bioanalysis using mass spectrometry.[1][2] By replacing specific atoms with their heavier, non-radioactive isotopes (such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), we create a molecule that is chemically identical to the analyte of interest but mass-shifted.[1][3] This allows it to co-elute chromatographically and experience similar matrix effects and ionization efficiencies as the unlabeled drug, ensuring robust and reliable quantification in complex biological matrices.[1]

This compound (CAS No. 66148-16-1) is the deuterated form of Ethyl Nicotinate, a nicotinic acid derivative.[] The four deuterium atoms are strategically placed on the pyridine ring, a location generally resistant to back-exchange under physiological conditions.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, analytical characterization of isotopic enrichment, and crucial stability assessment of this compound, ensuring its suitability as a reliable internal standard.

Synthesis and Isotopic Enrichment Strategy

The synthesis of this compound is a multi-step process designed to achieve high isotopic enrichment while maintaining chemical purity. While specific manufacturing protocols are often proprietary, the general strategy involves two core transformations: the deuteration of the pyridine ring and the subsequent esterification.

The rationale behind this sequence is to introduce the deuterium labels onto a robust aromatic core before performing the more sensitive esterification reaction. This minimizes the risk of isotopic dilution or exchange during the final synthesis steps.

Conceptual Synthesis Workflow

The process begins with a suitable nicotinic acid precursor and introduces deuterium, typically using a catalyzed hydrogen-deuterium exchange process in the presence of a deuterium source like D₂O.[7] Once the pyridine ring is sufficiently labeled, the carboxylic acid is esterified with ethanol to yield the final product.[8]

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization and Isotopic Purity Verification

Confirming the isotopic enrichment and chemical purity of this compound is a non-negotiable step. This validation relies on a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[][10]

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry is the definitive technique for quantifying the distribution of isotopic masses in the final product.[10][11] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are essential to resolve the mass difference between isotopologues and potential isobaric interferences.[12][13]

The analysis determines the percentage of the compound that is fully deuterated (d4) versus partially labeled (d1, d2, d3) or unlabeled (d0) species. An isotopic enrichment of ≥98 atom % D is a common quality standard for SIL compounds.[5]

Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Ethyl Nicotinate Isotopologues

| Isotopologue | Formula | Exact Mass (Monoisotopic) |

|---|---|---|

| Unlabeled (d0) | C₈H₉NO₂ | 151.0633 |

| d1 | C₈H₈DNO₂ | 152.0696 |

| d2 | C₈H₇D₂NO₂ | 153.0759 |

| d3 | C₈H₈D₃NO₂ | 154.0821 |

| d4 (Target) | C₈H₅D₄NO₂ | 155.0884 |

Note: Masses calculated based on most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ²H).[14]

Protocol: Isotopic Purity Determination by LC-HRMS

1. Objective: To quantify the isotopic distribution of this compound and confirm its enrichment level.

2. Materials:

-

This compound sample

-

Unlabeled Ethyl Nicotinate reference standard

-

LC-MS grade Acetonitrile and Water

-

Formic Acid

-

Calibrated High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UPLC/HPLC system.[12]

3. Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Create a working solution by diluting the stock to ~1 µg/mL in 50:50 acetonitrile:water.[15]

-

Chromatography: Use a C18 column. Elute the compound using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The goal is to obtain a sharp, symmetric peak for the analyte.

-

Mass Spectrometry Acquisition:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Perform a full scan analysis over an m/z range of 100-250.

-

Ensure the instrument resolution is set high enough (e.g., >20,000) to clearly separate isotopic peaks.[11]

-

Calibrate the instrument immediately before the run to ensure high mass accuracy.[12]

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (d0) and labeled (d4) species. They should have identical retention times.

-

From the full scan mass spectrum of the chromatographic peak, obtain the ion intensities for each isotopologue (m/z 151.06 to 156.09).

-

Correct the observed intensities for the natural abundance of ¹³C and other isotopes.[13]

-

Calculate the isotopic purity using the formula: % Isotopic Purity (d4) = [Corrected Intensity (d4) / Σ Corrected Intensities (d0 to d4)] x 100

-

4. Self-Validation: The method is validated by the consistent retention time between the labeled and unlabeled standards and the clear resolution of isotopologue peaks in the mass spectrum, confirming the specificity of the analysis.

Structural Confirmation by NMR Spectroscopy

While MS confirms mass, NMR spectroscopy confirms the location of the isotopic labels. For this compound, ¹H NMR is a powerful tool. In an unlabeled sample, the spectrum would show distinct signals for the four protons on the pyridine ring and the signals for the ethyl group.[16][17] In a successfully synthesized d4 sample, the signals corresponding to the pyridine ring protons should be absent or reduced to baseline noise, while the ethyl group signals remain. This provides unambiguous evidence of deuteration at the intended positions.

Caption: Workflow for analytical verification of this compound.

Stability Assessment: Ensuring Label Integrity

A critical requirement for a SIL internal standard is that the isotopic labels are stable and do not exchange with protons from the solvent or matrix.[1] The deuterium atoms on the aromatic ring of this compound are expected to be highly stable. However, this must be empirically verified through forced degradation (or stress testing) studies.[18][19]

Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and assess the stability of the isotopic label.[15][20] The goal is to achieve 5-20% degradation of the parent compound to ensure the analytical methods are stability-indicating.[15][21]

Protocol: Forced Degradation Stability Study

1. Objective: To evaluate the chemical stability of this compound and the integrity of its deuterium labels under various stress conditions.

2. Stress Conditions: [15][21]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C (dry heat) for 48 hours.

-

Photostability: Expose to light source as per ICH Q1B guidelines.

3. Methodology:

-

Prepare solutions of this compound (~10 µg/mL) under each of the stress conditions listed above. Include a control sample stored under normal conditions.

-

After the specified incubation period, neutralize the acidic and basic samples.

-

Analyze all samples by LC-HRMS using the method described in Section 2.1.

-

Primary Analysis (Chemical Stability): Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation.

-

Secondary Analysis (Label Stability): For any remaining parent compound in the stressed samples, extract the mass spectrum and re-calculate the isotopic purity. A significant decrease in the d4/d0 ratio would indicate H/D back-exchange.

4. Expected Outcomes & Interpretation:

Table 2: Representative Data from Forced Degradation Study

| Condition | % Degradation of Parent | Isotopic Purity of Remaining Parent | Interpretation |

|---|---|---|---|

| Control | < 1% | ≥ 98% | Compound is stable under standard conditions. |

| 0.1 M HCl | ~15% | ≥ 98% | Some hydrolysis of the ester may occur, but the deuterium labels on the ring are stable to acid. |

| 0.1 M NaOH | ~20% | ≥ 98% | Significant ester hydrolysis is expected, but the labels remain intact on the aromatic core. |

| 3% H₂O₂ | < 5% | ≥ 98% | The compound is stable to oxidation; labels are secure. |

| 80°C Heat | < 2% | ≥ 98% | The compound is thermally stable; labels are secure. |

This self-validating system demonstrates not only the chemical stability of the molecule but, more importantly, the robustness of the isotopic labels under conditions far more extreme than those encountered in typical bioanalytical workflows.

Caption: Decision tree for interpreting forced degradation study results.

Conclusion

This compound, when properly synthesized and rigorously characterized, serves as a robust and reliable internal standard for quantitative analysis. The strategic placement of deuterium on the stable aromatic ring minimizes the risk of in-source or metabolic H/D exchange. Verification of isotopic enrichment via high-resolution mass spectrometry and confirmation of label position by NMR are essential quality control steps. Furthermore, comprehensive stability testing through forced degradation studies provides the ultimate assurance of both chemical and isotopic integrity. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently employ this compound to achieve the highest levels of accuracy and precision in their bioanalytical assays.

References

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Lubiniecki, A. et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ResolveMass Laboratories Inc. (2025).

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Jain, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass.

- Wang, G., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- Isotopes.com. (n.d.). How Isotopes Are Identified - Isotope Detection Methods. Isotopes.com.

- Benchchem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6. Benchchem.

- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

- C/D/N Isotopes. (n.d.).

- MedChemExpress. (n.d.).

- Ataman Kimya. (n.d.). ETHYL NICOTINATE.

- ChemicalBook. (n.d.). Ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.

- BOC Sciences. (n.d.).

- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.

- LGC Standards. (n.d.).

- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Wikipedia. (n.d.). Isotopic labeling. Wikipedia.

- Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.

- Tocris Bioscience. (n.d.). Stable Isotopically Labeled Compounds. Tocris Bioscience.

- ResearchGate. (n.d.). My Ethyl Nicotinate NMR spectrum.

- National Center for Biotechnology Information. (n.d.).

- Moravek. (n.d.).

- Jasińska, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

- ResearchGate. (n.d.).

Sources

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. moravek.com [moravek.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Ethyl Nicotinate-2,4,5,6-d4 | LGC Standards [lgcstandards.com]

- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 8. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C8H9NO2 | CID 12227214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. acdlabs.com [acdlabs.com]

- 19. pharmtech.com [pharmtech.com]

- 20. biopharminternational.com [biopharminternational.com]

- 21. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Applications of Deuterated Nicotinic Acid Derivatives in Science

Abstract: The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, represents a sophisticated chemical modification that has garnered significant traction across the landscape of drug discovery, metabolic research, and analytical chemistry. This guide provides an in-depth technical exploration of the applications of deuterated nicotinic acid (niacin) derivatives. We will delve into the core scientific principle underpinning their utility—the kinetic isotope effect (KIE)—and elucidate how this phenomenon is leveraged to enhance pharmacokinetic profiles, probe enzymatic mechanisms, and establish gold-standard analytical methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the unique advantages conferred by deuterium substitution in the context of this vital class of molecules.

Part 1: The Scientific Foundation of Deuteration

Introduction to Deuterium and Isotopic Labeling